MN551

Covalent inhibitor SOCS2 SH2 domain

Researchers studying SOCS2/CRL5 ubiquitination lack covalent probes with sustained target engagement. MN551 solves this: • Irreversible Cys111 engagement (kinact/KI=58 M⁻¹s⁻¹), validated by co-crystal structure PDB 7ZLM • Unique intra-SOCS selectivity: stoichiometric SOCS2 & complete CISH modification, spares SOCS4, minimal SOCS6 • PROTAC-enabled: persistent E3 ligase occupancy for heterobifunctional degrader design • +6°C thermal shift assay for rapid lot QC • Prodrug MN714 available for cellular target engagement studies

Molecular Formula C26H26ClFN3O7P
Molecular Weight 577.9 g/mol
Cat. No. B12384881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN551
Molecular FormulaC26H26ClFN3O7P
Molecular Weight577.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1
InChIKeyWSEFGYSEXKXLRO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MN551: Cys111-Specific Covalent SOCS2 Inhibitor


MN551 is a rationally designed, cysteine-directed electrophilic covalent inhibitor that targets the SH2 domain of the E3 ligase suppressor of cytokine signaling 2 (SOCS2) [1]. It was developed via structure-based optimization starting from a phosphotyrosine anchor fragment, incorporating a chloroacetamide warhead that forms a specific, irreversible covalent bond with Cys111 in the SOCS2-SH2 EF loop [1]. This covalent engagement blocks recruitment of native substrates such as growth hormone receptor (GHR), thereby inhibiting SOCS2-mediated ubiquitination [1]. MN551 serves as a validated chemical probe for interrogating SOCS2/CRL5 biology and as a covalent E3 ligase handle for proteolysis targeting chimera (PROTAC) development [1].

MN551 vs. Non-Covalent SOCS2 Ligands


Generic substitution of MN551 with non-covalent SOCS2 ligands fails because MN551's covalent binding mode confers distinct kinetic and selectivity properties that are not achievable with reversible binders [1]. Non-covalent analogs such as compound 13 (Kd = 380 nM) exhibit high reversible affinity but lack the sustained target engagement provided by covalent modification of Cys111 [1]. Furthermore, MN551 demonstrates a unique intra-SOCS family selectivity profile: it completely modifies CISH while sparing SOCS4 and showing only 18% modification of SOCS6, a pattern that cannot be replicated by any known reversible SOCS2 ligand [1]. Substitution with a non-covalent binder would also forfeit the covalent efficiency (kinact/KI = 58 M⁻¹ s⁻¹) that defines MN551's utility as a chemical probe for prolonged target inactivation [1].

MN551 Quantitative Differentiation Evidence


Covalent Binding Kinetics vs. Non-Covalent Analogs

MN551 is a covalent inhibitor of SOCS2, whereas comparator compounds such as 13 are reversible, non-covalent ligands. MN551 exhibits a covalent efficiency of kinact/KI = 58 M⁻¹ s⁻¹ (kinact = 2.1 × 10⁻⁴ s⁻¹, KI = 3.6 µM) and achieves stoichiometric modification of Cys111 within 2 hours [1]. In contrast, non-covalent analog 13 demonstrates a reversible binding affinity (ITC Kd = 380 nM) but does not covalently modify the target [1]. The reversible binding affinity of MN551 before covalent bond formation was determined by ITC as Ki = 2.2 µM, with an initial reversible Ki = 1.1 µM at t = 0 from FP competition [1].

Covalent inhibitor SOCS2 SH2 domain Kinetics

Intra-SOCS Family Selectivity Profile

MN551 exhibits a distinct selectivity profile across the SOCS family, modifying SOCS2 (stoichiometric), CISH (100% complete modification), SOCS6 (18% single adduct, 2.6% double adduct), and showing no covalent modification of SOCS4 [1]. This differential engagement is dictated by the presence and positioning of reactive cysteine residues in the EF loop relative to the chloroacetamide warhead. By contrast, no non-covalent SOCS2 ligand has been shown to possess this unique pattern of differential covalent engagement across the SOCS family [1].

Selectivity SOCS family CISH Chemical probe

Prodrug Strategy for Cellular Target Engagement

MN551 itself exhibits low cellular permeability, limiting its direct use in live-cell assays. The pivaloyloxymethyl (POM)-protected prodrug MN714 overcomes this barrier, enabling intracellular unmasking to release active MN551 [1]. In live HeLa cells treated with 50 µM MN714 for 20 h, a temperature of aggregation (Tagg) shift of 3–4 °C was observed via CETSA, confirming robust intracellular target engagement [1]. In contrast, the parent MN551 produced only a 2 °C Tagg shift in live cells, underscoring the prodrug's necessity for effective cellular studies [1].

Cell permeability Prodrug CETSA 19F NMR

Thermal Shift Confirmation of Target Engagement

Differential scanning fluorimetry (DSF) demonstrates that MN551 binding significantly stabilizes the SOCS2-EloBC complex (SBC2), producing a melting temperature (Tm) shift of +6 °C relative to the unliganded protein [1]. This magnitude of thermal stabilization is indicative of strong ligand-induced stabilization and is commonly used to confirm target engagement in vitro [1]. Non-covalent analogs with comparable or higher reversible affinity (e.g., compound 13, Kd = 380 nM) were not evaluated for ΔTm in this study, but the covalent nature of MN551 is expected to yield greater stabilization upon irreversible bond formation [1].

Thermal shift DSF Target engagement Binding validation

Crystal Structure of Cys111 Covalent Adduct

The co-crystal structure of SBC2 with MN551 (PDB: 7ZLM, resolution 1.79 Å) provides unambiguous atomic-level evidence of the covalent bond between the chloroacetamide group of MN551 and the thiol of Cys111 [1]. The binding mode of the non-covalent portion of MN551 is identical to that of its non-covalent parental analogs, confirming that the covalent warhead does not perturb the overall binding pose [1]. In contrast, non-covalent ligands (e.g., compound 9, PDB deposition not specified) lack this covalent linkage, resulting in fully reversible binding that is more susceptible to dissociation under competitive or washout conditions [1].

Crystal structure Covalent adduct Cys111 SH2 domain

Functional Blockade of Substrate Binding

MN551 functionally blocks the binding of the native substrate peptide GHR_pY595 to SOCS2. In competition ITC experiments, preincubation of SBC2 with an equimolar amount of MN551 for 2 h completely abolished binding of GHR_pY595 peptide, demonstrating covalent saturation of the substrate-binding site [1]. In contrast, non-covalent ligands such as compound 13 (Kd = 380 nM) would be expected to compete reversibly and may not achieve complete blockade under similar equimolar conditions due to reversible equilibrium [1]. The GHR_pY595 peptide itself binds SOCS2 with a Kd of 1.1 µM [1].

Substrate displacement ITC competition GHR Functional inhibition

MN551 Application Scenarios


PROTAC Design with Covalent E3 Ligase Handle

MN551 is explicitly qualified as a covalent E3 ligase handle for PROTAC development, enabling the rational design of heterobifunctional degraders that recruit the SOCS2-CRL5 complex [1]. Its covalent engagement of Cys111 ensures persistent E3 ligase occupancy, potentially enhancing degradation efficiency and reducing the required PROTAC concentration. The high-resolution crystal structure (PDB: 7ZLM) provides the precise binding orientation required for linker attachment and optimization of the ternary complex geometry [1].

Chemical Probe for SOCS2/CISH Biology

Due to its differential covalent modification profile—stoichiometric engagement of SOCS2 and complete modification of CISH, while sparing SOCS4 and minimally affecting SOCS6—MN551 serves as a dual SOCS2/CISH inhibitor chemical probe [1]. This selectivity pattern enables researchers to interrogate the overlapping and distinct functions of SOCS2 and CISH in growth hormone, erythropoietin, and prolactin signaling pathways, particularly in immune and cancer contexts [1].

Live-Cell Target Engagement via Prodrug MN714

For cellular assays requiring intracellular SOCS2 inhibition, the prodrug MN714 is mandatory. MN714 delivers a 3–4 °C Tagg shift in CETSA assays in live HeLa cells, confirming robust intracellular target engagement and unmasking of the active warhead [1]. This application is essential for studying the functional consequences of acute SOCS2 inhibition in native cellular environments, including substrate displacement assays and proteomics experiments [1].

In Vitro QC by Thermal Shift Assay

The +6 °C thermal stabilization of SBC2 upon MN551 binding provides a straightforward, label-free assay for confirming compound activity upon receipt and for routine quality control in laboratory settings [1]. This assay can be performed using standard real-time PCR instruments, offering a rapid and cost-effective method to verify lot-to-lot consistency and activity before committing to more resource-intensive cellular or in vivo experiments [1].

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